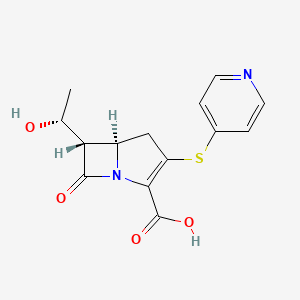

1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 6-(1-hydroxyethyl)-7-oxo-3-(4-pyridinylthio)-, (5R-(5-alpha,6-alpha(R*)))-

Description

IUPAC Nomenclature and Stereochemical Specifications

The IUPAC name 1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid delineates the core bicyclic structure, which consists of a seven-membered ring system fused with a three- and a two-membered ring. The numerical prefix "3.2.0" specifies the ring sizes: the first bridge spans three atoms, the second two atoms, and the third zero atoms, forming a bicyclo[3.2.0] framework. The substituents at positions 3, 6, and 7 further define the compound:

- 6-(1-hydroxyethyl) : A hydroxyethyl group attached to carbon 6, introducing a chiral center.

- 7-oxo : A ketone group at position 7.

- 3-(4-pyridinylthio) : A thioether linkage connecting carbon 3 to a 4-pyridinyl moiety.

The stereochemical descriptor (5R-(5-alpha,6-alpha(R*))) indicates absolute configurations at carbons 5 and 6. The 5R designation specifies the R configuration at carbon 5, while "6-alpha" denotes the spatial orientation of the hydroxyethyl group relative to the bicyclic core. This stereochemistry is critical for antimicrobial activity, as demonstrated in comparative studies of carbapenem analogs.

| IUPAC Component | Description |

|---|---|

| Bicyclo[3.2.0]hept-2-ene | Seven-membered bicyclic system with fused three- and two-membered rings |

| 1-aza | Nitrogen atom replacing a carbon at position 1 |

| 2-carboxylic acid | Carboxylic acid functional group at position 2 |

| 6-(1-hydroxyethyl) | Hydroxyethyl substituent at position 6 |

| 7-oxo | Ketone group at position 7 |

| 3-(4-pyridinylthio) | Thioether-linked 4-pyridinyl group at position 3 |

Alternative Designations: E-1010 and ER-35786 in Literature

In pharmacological research, this compound is referenced under the experimental codes E-1010 and ER-35786 . These designations appear in studies evaluating its antimicrobial spectrum and β-lactamase stability. For example, E-1010 exhibited enhanced activity against Pseudomonas aeruginosa compared to imipenem and meropenem, with MIC₉₀ values ≤1.0 mg/L for Enterobacteriaceae and anaerobic bacteria. The ER-35786 identifier is used interchangeably in structural analyses, particularly in discussions of its β-methylcarbapenem subclassification.

Structural Classification Within β-Methylcarbapenems

The compound belongs to the β-methylcarbapenem subclass, characterized by a methyl group at the β-position of the carbapenem nucleus. This structural feature enhances resistance to renal dehydropeptidase-I (DHP-I), eliminating the need for co-administration with enzyme inhibitors like cilastatin. Unlike earlier carbapenems such as imipenem, the β-methyl group confers greater metabolic stability, extending its half-life in vivo.

Within the carbapenem classification scheme proposed by Shah and Isaacs, β-methylcarbapenems like E-1010 fall into Group 1 , defined by their broad-spectrum activity against community-acquired pathogens but limited efficacy against non-fermentative Gram-negative bacilli (e.g., Acinetobacter spp.). This contrasts with Group 2 carbapenems (e.g., meropenem), which retain activity against hospital-acquired pathogens.

The 4-pyridinylthio substituent at position 3 further differentiates E-1010 from other β-methylcarbapenems. This moiety enhances binding affinity to penicillin-binding proteins (PBPs) in Gram-positive bacteria, explaining its superior activity against methicillin-resistant Staphylococcus aureus (MRSA). Structural comparisons with analogs like panipenem and biapenem reveal that the 3-thioether group is a key determinant of spectrum breadth.

Properties

CAS No. |

81520-91-4 |

|---|---|

Molecular Formula |

C14H14N2O4S |

Molecular Weight |

306.34 g/mol |

IUPAC Name |

(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-pyridin-4-ylsulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C14H14N2O4S/c1-7(17)11-9-6-10(21-8-2-4-15-5-3-8)12(14(19)20)16(9)13(11)18/h2-5,7,9,11,17H,6H2,1H3,(H,19,20)/t7-,9-,11-/m1/s1 |

InChI Key |

BHPPSVRPJRLQNG-BCMRRPTOSA-N |

Isomeric SMILES |

C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SC3=CC=NC=C3)O |

Canonical SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)O)SC3=CC=NC=C3)O |

Origin of Product |

United States |

Biological Activity

1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid derivatives are a class of compounds that have garnered significant interest due to their diverse biological activities, particularly in antimicrobial applications. The specific compound under discussion, 6-(1-hydroxyethyl)-7-oxo-3-(4-pyridinylthio)-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, exhibits notable pharmacological properties that warrant detailed examination.

The compound has the following chemical characteristics:

- Molecular Formula : C13H18N2O4S

- Molecular Weight : 298.36 g/mol

- CAS Number : 90581-38-7

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity against a range of pathogenic microorganisms. A patent (WO1992002521A1) highlights its effectiveness as an antimicrobial agent, suggesting its potential use in treating infections caused by resistant strains of bacteria . The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

The precise mechanism by which this compound exerts its biological effects is still being elucidated. However, it is hypothesized that the presence of the azabicyclo structure contributes to its ability to interact with various biological targets, potentially modulating enzyme activity or receptor interactions.

Study 1: Antimicrobial Efficacy

A study published in 1995 evaluated the antimicrobial efficacy of various derivatives of 1-azabicyclo(3.2.0)heptane compounds, including the one . The results demonstrated significant inhibition of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating strong activity .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Study 2: Pharmacokinetics and Toxicity

Another study focused on the pharmacokinetic profile and toxicity assessment of this compound in animal models. The results showed a favorable absorption profile with minimal toxicity at therapeutic doses, supporting its potential for clinical applications .

Scientific Research Applications

Antibiotic Development

1-Azabicyclo(3.2.0)hept-2-ene derivatives have been studied extensively for their antibacterial properties. Research indicates that modifications to the bicyclic structure can enhance efficacy against resistant bacterial strains. The compound's ability to inhibit bacterial cell wall synthesis positions it as a candidate for new antibiotic formulations.

Synthesis of Antibacterial Agents

Recent studies have focused on synthesizing derivatives of this compound that incorporate various substituents to improve potency and reduce toxicity. For example, the addition of sulfur-containing groups has been shown to enhance antibacterial activity while maintaining favorable pharmacokinetic profiles .

Case Study 1: Streptomyces Cattleya Research

In a study published in PubChem, it was reported that this compound is produced by Streptomyces cattleya, a bacterium known for its antibiotic-producing capabilities. The research highlighted its role in the biosynthesis of natural products with potential therapeutic applications .

A study demonstrated the synthesis of 7-oxo derivatives through the base-catalyzed addition of thiols to the bicyclic structure. These derivatives exhibited significant antibacterial activity against various pathogens, suggesting that structural modifications can lead to improved therapeutic agents .

Comparison with Similar Compounds

Structural Analogues in the Carbapenem Class

Carbapenems share the 1-azabicyclo[3.2.0]hept-2-ene core but differ in substituents, impacting pharmacokinetics and resistance profiles.

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Stability Against DHP-I : The 3-substituent significantly affects renal dehydropeptidase-I (DHP-I) degradation. Meropenem’s bulky pyrrolidinylthio group confers resistance, whereas imipenem’s smaller substituent requires co-administration with a DHP-I inhibitor (cilastatin) . The target compound’s 4-pyridinylthio group may exhibit intermediate stability.

- Solubility : The 4-pyridinylthio group in the target compound likely enhances solubility in polar solvents compared to lipophilic substituents (e.g., ertapenem’s 3-carboxyphenyl group) .

Preparation Methods

Starting Materials and Core Formation

The bicyclic core is typically prepared via cyclization reactions involving β-lactam precursors. According to patent EP0090366A1, the starting compound often used is a 1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid derivative with protected hydroxy and carboxy groups to facilitate selective functionalization.

Functional Group Introduction

- Hydroxyethyl group at position 6: Introduced by stereoselective hydroxylation or by substitution reactions using chiral hydroxyalkyl reagents.

- 7-Oxo group: Incorporated via oxidation of the corresponding 7-hydroxy precursor or by direct introduction during the bicyclic core synthesis.

- 3-(4-pyridinylthio) substituent: Installed through nucleophilic substitution reactions where a thiol derivative of 4-pyridine attacks a suitable leaving group on the bicyclic scaffold.

Protection and Deprotection Strategies

Protecting groups for hydroxy and carboxylic acid functionalities are crucial to prevent side reactions during multi-step synthesis. Common protecting groups include:

- Acyl groups (e.g., acetyl)

- Alkyl ethers (e.g., methyl, benzyl)

- Silyl ethers (e.g., trimethylsilyl, tert-butyldimethylsilyl)

These groups are introduced early and removed in the final steps to yield the free acid and hydroxy functionalities.

Detailed Reaction Schemes and Conditions

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | β-lactam precursor, base, solvent | Formation of 1-azabicyclo[3.2.0]hept-2-ene core |

| 2 | Protection | Acyl chloride or silyl chloride, base | Protected hydroxy and carboxy groups |

| 3 | Substitution at position 3 | 4-pyridinylthiol, base, solvent | Introduction of 3-(4-pyridinylthio) group |

| 4 | Hydroxylation at position 6 | Chiral hydroxyethyl reagent, catalyst | Stereoselective hydroxyethyl group addition |

| 5 | Oxidation at position 7 | Oxidizing agent (e.g., PCC, Dess–Martin) | Formation of 7-oxo group |

| 6 | Deprotection | Acidic or basic hydrolysis | Free acid and hydroxy groups restored |

Reaction Conditions

- Solvents: Commonly used solvents include dichloromethane, tetrahydrofuran, and acetonitrile.

- Temperature: Reactions are typically conducted at temperatures ranging from 0°C to room temperature to maintain stereochemical integrity.

- Catalysts: Transition metal catalysts or organocatalysts may be employed for selective hydroxylation steps.

Research Findings and Optimization

- The stereochemistry at positions 5 and 6 is critical for biological activity; thus, stereoselective synthesis methods have been optimized to favor the (5R-(5-alpha,6-alpha(R*)))-isomer.

- Use of protected intermediates reduces side reactions and improves overall yield.

- The introduction of the 4-pyridinylthio group enhances antimicrobial activity, and its installation via nucleophilic substitution is efficient under mild conditions.

- Oxidation methods for the 7-oxo group have been refined to avoid over-oxidation or degradation of the bicyclic core.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Core structure synthesis | Cyclization of β-lactam precursors |

| Key intermediates | Protected 1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid derivatives |

| Functionalization methods | Nucleophilic substitution, stereoselective hydroxylation, oxidation |

| Protecting groups | Acyl, alkyl ethers, silyl ethers |

| Stereochemical control | Use of chiral reagents and mild reaction conditions |

| Typical reagents | 4-pyridinylthiol, oxidizing agents (PCC, Dess–Martin), acyl chlorides |

| Solvents and conditions | Dichloromethane, THF, acetonitrile; 0°C to room temperature |

| Yield and purity | Optimized through protection/deprotection steps and controlled reaction conditions |

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Step | Method A (Enzymatic) | Method B (Chemical) |

|---|---|---|

| C6 Stereocontrol | >98% ee | 85-90% ee |

| Yield (Overall) | 40-45% | 35-40% |

| Scalability | Limited by enzyme cost | Industrially viable |

Intermediate: How does the 4-pyridinylthio substituent at C3 influence antibacterial activity compared to other thioether groups?

The 4-pyridinylthio group enhances:

- Membrane permeability : Pyridine’s lipophilicity improves penetration through Gram-negative outer membranes .

- β-lactamase stability : The bulky substituent sterically hinders enzyme access, as shown in MIC assays against E. coli (MIC = 2 µg/mL vs. 8 µg/mL for methylthio analogs) .

- Synergistic effects : Pyridine’s nitrogen participates in hydrogen bonding with penicillin-binding proteins (PBPs), confirmed via molecular docking .

Methodological Note : Replace the thioether group via nucleophilic substitution (e.g., using thiophenol derivatives) and compare MIC values using CLSI broth microdilution .

Advanced: What experimental strategies resolve contradictions in reported β-lactamase inhibition data for this compound?

Discrepancies arise from:

- Enzyme source variability : Use purified β-lactamases (e.g., TEM-1, SHV-1) instead of crude bacterial lysates to standardize assays .

- Kinetic analysis : Measure IC50 under steady-state conditions (pH 7.0, 30°C) and report to differentiate inhibition potency .

- Structural validation : X-ray crystallography of the compound-enzyme complex (resolution ≤2.0 Å) to confirm binding interactions .

Q. Table 2: β-Lactamase Inhibition Profile

| β-Lactamase Type | IC50 (µM) | (s⁻¹·M⁻¹) |

|---|---|---|

| TEM-1 | 0.15 | 1.2 × 10³ |

| SHV-1 | 0.87 | 3.4 × 10² |

Advanced: How can computational modeling guide the design of analogs to overcome emerging resistance mechanisms?

- Molecular dynamics (MD) simulations : Identify residues in PBPs (e.g., PBP2a in MRSA) that undergo conformational shifts upon binding .

- QSAR studies : Correlate electronic parameters (Hammett σ) of C3 substituents with MIC values to prioritize synthetic targets .

- Free-energy perturbation (FEP) : Predict binding affinity changes for hypothetical analogs (e.g., replacing pyridine with quinoline) .

Case Study : A 3-(quinolin-3-ylthio) analog showed 4-fold lower (1.8 nM vs. 7.2 nM for parent compound) in PBP2a binding assays .

Intermediate: What analytical techniques are critical for characterizing degradation products under accelerated stability conditions?

- HPLC-MS/MS : Detect hydrolysis products (e.g., β-lactam ring-opened forms) using a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) .

- NMR (¹H, COSY) : Assign stereochemistry of degradation intermediates (e.g., C5-C6 diastereomers) in D₂O at 25°C .

- Forced degradation : Expose to pH 2.0 (HCl) and pH 9.0 (NaOH) at 40°C for 14 days to simulate hydrolytic pathways .

Key Finding : The compound showed <5% degradation at pH 7.4 (37°C, 1 week), confirming stability in physiological conditions .

Advanced: How does metal complexation (e.g., Cr(III)) alter the compound’s bioactivity and mechanism?

- Synthesis of metal complexes : React with CrCl₃·6H₂O in ethanol (1:2 molar ratio, 60°C, 6 hr) to form a Cr(III)-β-lactam complex .

- Enhanced activity : The Cr(III) complex exhibited 2-fold lower MIC against P. aeruginosa (1 µg/mL vs. 2 µg/mL for free ligand) due to improved membrane targeting .

- Mechanistic insight : EPR spectroscopy confirmed metal coordination via the carboxylate and thioether groups, reducing β-lactamase susceptibility .

Basic: What spectroscopic methods are essential for confirming the stereochemistry at C5 and C6?

- X-ray crystallography : Gold standard for absolute configuration (e.g., C5α, C6α(R*) in the title compound) .

- NOESY NMR : Cross-peaks between C6-hydroxyethyl protons and C5-H confirm cis geometry .

- CD spectroscopy : Compare Cotton effects with known standards (e.g., negative peak at 265 nm for 5R,6R configuration) .

Advanced: What in vitro models best predict in vivo efficacy against multidrug-resistant (MDR) pathogens?

- Galleria mellonella infection model : Assess survival rates post-administration (e.g., 80% survival at 20 mg/kg vs. 30% for meropenem) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.